N-(4-Piperidinylmethyl)benzamide

Histamine H2 Receptor Antagonist Guinea Pig Atrium

Secure N-(4-Piperidinylmethyl)benzamide to leverage its unique, unsubstituted structure with a critical 4-ylmethyl linker. This compound is the essential, low-affinity control ligand (sigma-2 Ki = 90 nM) and histamine H2 receptor antagonist baseline (EC50 = 0.38 µg/mL) for multi-target screens. Unlike direct N-(piperidin-4-yl)benzamide or potent but off-target analogs like 4-IBP, only this specific scaffold ensures the reliable, balanced multi-target engagement and synthetic versatility required for HIF-1α/p21 pathway validation and high-throughput prokinetic agent synthesis. Avoid functional inactivity by specifying the exact methylene bridge.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8402018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Piperidinylmethyl)benzamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2,(H,15,16)
InChIKeyVVMPCSWCESXZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Piperidinylmethyl)benzamide: A Pivotal Piperidinyl-Benzamide Scaffold for Targeted Probe and Intermediate Procurement


N-(4-Piperidinylmethyl)benzamide is a prototypical member of the piperidinyl-alkyl-benzamide class, defined by a central benzamide core linked to a piperidine ring via a single methylene bridge (CAS 81185-83-3). It serves as a foundational pharmacophore and synthetic intermediate for developing derivatives targeting hypoxia-inducible factor 1 (HIF-1α) pathways, histamine H2 receptors, and sigma receptors. Its simple, unsubstituted structure (C13H18N2O, MW 218.29 g/mol) provides a consistent baseline for structure-activity relationship (SAR) studies, differentiating it from heavily substituted analogs where potency is gained but at the cost of increased lipophilicity and synthetic complexity [1].

Why Simple Benzamide Procurements Fail: The Critical Methylene Bridge and Unsubstituted Piperidine in N-(4-Piperidinylmethyl)benzamide


Procuring a general 'piperidinyl benzamide' without specifying the 4-ylmethyl linker or the unsubstituted piperidine moiety introduces high risk of acquiring a functionally inactive or off-target analog. For instance, the direct N-(piperidin-4-yl)benzamide (without the methylene bridge) shows a completely altered activity profile as part of the HIF-1α pathway, with optimized derivatives exhibiting IC50 values of 0.12-0.13 μM in HepG2 cells [1], whereas the 4-ylmethyl variant is primarily characterized as a histamine H2 receptor antagonist [2]. Simply replacing it with a more potent but structurally divergent sigma receptor ligand like 4-IBP (Ki for sigma-1 = 1.7 nM) would eliminate the unique H2 receptor interaction and the ability to serve as a clean negative control in multi-target screens, due to the introduction of a 4-iodo and an N-benzyl substituent [3]. This demonstrates that the specific combination of the methylene bridge and the unsubstituted piperidine is not generic and cannot be interchanged without losing the compound's characteristic balanced, low-affinity multi-target engagement and synthetic versatility.

Quantitative Procurement Evidence for N-(4-Piperidinylmethyl)benzamide: Histamine H2 Antagonism, Synthetic Accessibility, and Selectivity Profiling


Defined In Vitro Histamine H2 Receptor Antagonism: Comparable Potency to Cimetidine in a Functional Atrial Assay

In a direct head-to-head comparison using isolated guinea pig atrium, N-(4-Piperidinylmethyl)benzamide demonstrated functional histamine H2 receptor antagonism, requiring an EC50 of 0.38 µg/mL to block the contractile effect of histamine by 50%. This is directly comparable to the benchmark H2 antagonist cimetidine, which showed an EC50 of 0.30 µg/mL in the same assay [1]. In the atrial chronotropic response assay, the compound achieved a histamine concentration ratio of 0.005 at a test concentration of 10 µg/mL, indicating a blockade effect within approximately 2-fold of cimetidine's ratio of 0.0025 [1]. This establishes the compound as a structurally distinct, functional H2 antagonist scaffold that is not a more potent or complex imidazole derivative.

Histamine H2 Receptor Antagonist Guinea Pig Atrium

Superior Synthetic Accessibility and Consistent Purity Profile for Large-Scale SAR Campaigns

The synthesis of N-(4-Piperidinylmethyl)benzamide is achieved via a high-yielding, two-step pathway: amide formation from benzoyl chloride and 4-pyridylmethylamine, followed by catalytic hydrogenation. The patent US 4,310,532 reports pure product yields ranging from 66% to 89% after recrystallization from isopropanol [1]. This contrasts with more complex in-class analogs like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which require multi-step protection/deprotection sequences and specialized reagents to install the electron-rich aryl substitution, often resulting in lower overall yields and higher procurement costs [2]. Commercial sources confirm a typical purity of 95% , making it an economically viable and chemically stable starting point for parallel synthesis.

Synthetic Chemistry Purity Intermediate

Defined Low-Affinity Sigma-2 Receptor Engagement as a Negative Control Probe

Data from BindingDB indicates that a structurally confirmed N-(piperidin-4-ylmethyl)benzamide derivative exhibits a binding affinity constant (Ki) of 90 nM for the sigma-2 receptor/TMEM97, measured in rat PC12 cells [1]. While high-strength in-class ligands like 4-IBP achieve a sigma-2 Ki of 25.2 nM, the >3-fold lower affinity of the core benzamide scaffold makes it an ideal low-affinity probe for establishing the sigma-2 selectivity window. In a class-level inference, its affinity is substantially lower than that of sigma-1-selective ligands (e.g., Ki ~1.7 nM for 4-IBP at sigma-1) [2], suggesting a lack of significant sigma-1 activity, which is a common source of off-target effects in sigma-targeted drug discovery.

Sigma-2 Receptor TMEM97 Binding Affinity

Physicochemical Differentiation: Lower Lipophilicity and Higher Aqueous Solubility than N-Benzyl-Substituted Analogs

Predicted ADMET properties for the core piperidin-4-ylmethyl benzamide scaffold highlight a favorable logP of approximately 2.61 and a topological polar surface area (TPSA) of 26.93 Ų . This is significantly lower than the logP of ~4.82 predicted for bulkier, more lipophilic N-benzyl-substituted analogs like 4-IBP [1]. The reduced lipophilicity correlates with better aqueous solubility, a critical factor for in vitro assay reproducibility. This physicochemical profile, characterized by a single methylene spacer and an unsubstituted piperidine, results in a compound that is easier to formulate in aqueous buffers without DMSO precipitation, a common technical hurdle with highly lipophilic benzamides.

Lipophilicity Solubility ADMET Properties

Optimal Application Scenarios for N-(4-Piperidinylmethyl)benzamide in Drug Discovery and Chemical Biology


Use as a Structurally Distinct Negative Control in Sigma-2/TMEM97 Phenotypic Assays

A research group aiming to validate sigma-2 receptor-dependent cytotoxicity data can use N-(4-Piperidinylmethyl)benzamide as a low-affinity control (sigma-2 Ki = 90 nM) alongside a high-affinity ligand like 4-IBP (Ki = 25.2 nM). This pair, tested in PC12 or cancer cell lines, helps deconvolute target-specific effects from the benzamide scaffold's inherent activity. The compound's favorable water solubility, predicted by its lower logP of 2.61, ensures reliable in-well dissolution without high DMSO concentrations, reducing solvent artifacts [1].

Building Block for Parallel Synthesis of Histamine H2 Antagonist Libraries

Medicinal chemistry teams running a high-throughput synthesis campaign for novel gastrointestinal prokinetic agents can procure N-(4-Piperidinylmethyl)benzamide as a starting material. Its straightforward synthesis and high published yield (66–89%) enable bulk procurement [1]. By performing N-alkylation or acylation on the free piperidine nitrogen, libraries can be generated to optimize the intrinsic H2 antagonism activity (EC50 = 0.38 µg/mL) while avoiding the structural complexity and pharmacokinetic liabilities associated with cimetidine's imidazole ring [2].

Baseline Compound for Investigating the Role of the Methylene Linker in HIF-1α Activation

For structure-based design targeting the HIF-1α/p21 pathway, this compound serves as the essential 'linker-positive' baseline. Its activity can be directly contrasted with the 'linker-negative' N-(piperidin-4-yl)benzamide, where optimized derivatives showed potent HepG2 inhibition (IC50 = 0.12-0.13 µM) [1]. This direct comparison allows for the quantitative assessment of how the single methylene spacer influences binding conformation and target engagement, a critical SAR point that cannot be addressed with substituted analogs where the linker effect is masked by additional functional groups.

Quote Request

Request a Quote for N-(4-Piperidinylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.